

A Comparative Guide to GALA and KALA Peptides for Gene Delivery

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Compound of Interest

Compound Name: GALA

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In the realm of non-viral gene delivery, the quest for efficient and safe vectors is paramount. Among the promising candidates are synthetic peptides capable of traversing cellular barriers and delivering nucleic acid cargo. This guide provides a detailed comparison of two such peptides: **GALA** and KALA. While both are designed to facilitate endosomal escape of genetic material, their distinct physicochemical properties lead to different mechanisms of action, transfection efficiencies, and cytotoxicity profiles. This document aims to provide an objective comparison based on available experimental data to aid researchers in selecting the appropriate peptide for their specific gene delivery applications.

At a Glance: GALA vs. KALA

Feature	GALA	KALA
Amino Acid Sequence	WEAALAEALAEALAEHLAEALAEALEALAA	WEAKLAKALAKALAKHLAKALAKALKA
Charge at Neutral pH	Anionic	Cationic
Mechanism of Action	pH-dependent conformational change to a fusogenic α -helix in the acidic endosome, leading to membrane disruption and endosomal escape.	Cationic nature allows for direct electrostatic interaction with and condensation of negatively charged nucleic acids. Forms an α -helical structure at physiological pH that can destabilize endosomal membranes.
Key Advantage	pH-sensitivity offers targeted action within the endosome, potentially reducing off-target membrane disruption.	Ability to directly bind and compact nucleic acids simplifies formulation.
Primary Uptake Pathway	Clathrin-mediated endocytosis when formulated in liposomes. [1] [2] [3]	Electrostatic interaction with the cell surface followed by endocytosis.

Performance Data: A Quantitative Comparison

The following tables summarize quantitative data on nanoparticle characteristics, transfection efficiency, and cytotoxicity for **GALA** and **KALA** peptides from various studies. It is crucial to note that the experimental conditions, such as the formulation composition, cell type, and nucleic acid cargo, vary between studies. Therefore, a direct comparison of absolute values should be made with caution.

Nanoparticle Characteristics

Peptide	Formulation	Particle Size (nm)	Zeta Potential (mV)	Reference
GALA	mRNA polyplexes (p(HPMA-DMAE-co-PDTEMA-co-AzEMAm))	350 - 400	-5 to -8	[1]
GALA	GALA-His-ZHER2-BNC	~100	Not Reported	
KALA	PEG-KALA coated DNA/PEI complexes	200 - 400	Positive	[2]
KALA	DNA complexes at N/P ratio of 10	~150	Positive	

Transfection Efficiency

Peptide	Cell Type	Nucleic Acid	Transfection Efficiency	Reference
GALA	D1 dendritic cells	EGFP-mRNA	~50%	[4]
GALA	RAW 246.7 macrophages	EGFP-mRNA	~36%	[4]
KALA	Various cell lines	Plasmid DNA	Mediates transfection (quantitative data not specified)	[5]
KALA	C2C12 cells	Plasmid DNA	High-level gene expression (comparable to commercial cationic liposome)	

Cytotoxicity

While specific IC₅₀ values for **GALA** and KALA in gene delivery contexts are not readily available in comparative studies, a study directly comparing their endosome escape activity and toxicity in multicomponent DNA delivery systems found that KALA incorporation correlated with greater toxicity than **GALA**.^[6] This suggests that **GALA** may have a more favorable safety profile.

Experimental Protocols

Formulation of Peptide-Nucleic Acid Nanoparticles

a) **GALA**-Lipid Nanoparticle Formulation (Post-insertion method)

This protocol is a representative example for incorporating **GALA** into pre-formed liposomes.

Materials:

- Pre-formed liposomes (e.g., composed of DOTAP/DOPE/Cholesterol)
- Cholesterol-conjugated **GALA** (Chol-**GALA**)
- Nucleic acid (plasmid DNA or mRNA)
- Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Nuclease-free water

Procedure:

- **Liposome Preparation:** Prepare cationic liposomes using a standard method such as lipid film hydration followed by extrusion.
- **Complexation:** Gently mix the nucleic acid with the pre-formed liposomes at a desired charge ratio (+/-) and incubate at room temperature for 15-30 minutes to allow for complex formation.
- ****GALA** Insertion:** Add Chol-**GALA** to the liposome-nucleic acid complexes. The amount of Chol-**GALA** to add should be empirically determined but is typically in the range of 1-5 mol%

of the total lipid.

- Incubation: Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 30-60 minutes to facilitate the insertion of Chol-**GALA** into the lipid bilayer.
- Cooling and Characterization: Allow the formulation to cool to room temperature. Characterize the nanoparticles for size, zeta potential, and nucleic acid encapsulation efficiency.

b) KALA-DNA Nanoparticle Formulation (Direct complexation)

This protocol describes the direct complexation of the cationic KALA peptide with nucleic acids.

Materials:

- KALA peptide
- Nucleic acid (plasmid DNA)
- Complexation buffer (e.g., 20 mM HEPES, pH 7.4)
- Nuclease-free water

Procedure:

- Prepare Solutions: Dissolve the KALA peptide and nucleic acid separately in the complexation buffer to the desired concentrations.
- Complexation: Add the KALA peptide solution to the nucleic acid solution dropwise while gently vortexing. The ratio of KALA to nucleic acid (N/P ratio, referring to the ratio of nitrogen atoms in the peptide to phosphate groups in the nucleic acid) should be optimized for efficient condensation and transfection. Common N/P ratios range from 5 to 20.
- Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.

- Characterization: Characterize the resulting nanoparticles for size, zeta potential, and their ability to condense the nucleic acid using techniques like gel retardation assay.

In Vitro Transfection Assay

This protocol outlines a general procedure for transfecting mammalian cells with **GALA** or KALA-based nanoparticles.

Materials:

- Mammalian cells (e.g., HEK293, HeLa, or a cell line relevant to the research)
- Complete cell culture medium
- Serum-free medium (e.g., Opti-MEM)
- **GALA** or KALA nanoparticles encapsulating a reporter gene (e.g., GFP or luciferase)
- 96-well or 24-well cell culture plates
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed the cells in the culture plates 24 hours prior to transfection to achieve 70-90% confluency on the day of transfection.
- Preparation of Transfection Complexes: Dilute the peptide-nucleic acid nanoparticles in serum-free medium to the desired final concentration.
- Transfection:
 - Wash the cells once with PBS.
 - Remove the PBS and add the diluted nanoparticle suspension to the cells.
 - Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.
- Post-transfection:

- After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.
- Incubate the cells for another 24-48 hours.
- Analysis: Analyze the expression of the reporter gene using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the cytotoxicity of the peptide-based gene delivery systems.

Materials:

- Mammalian cells
- Complete cell culture medium
- **GALA** or KALA nanoparticles (without nucleic acid as a control, and with nucleic acid)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates

Procedure:

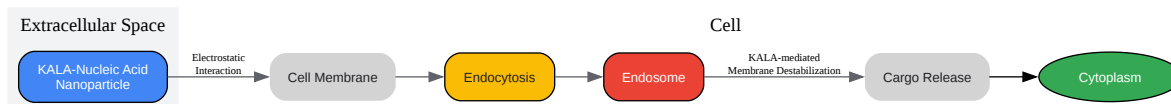
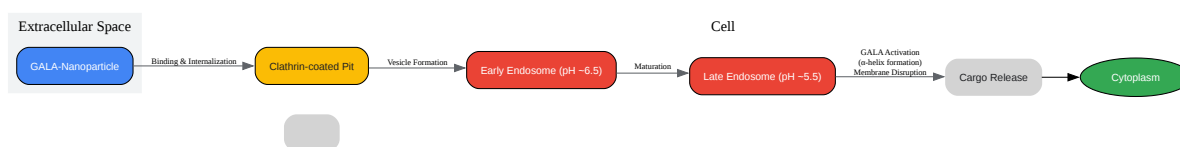
- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treatment: Remove the medium and add fresh medium containing serial dilutions of the nanoparticles. Include wells with untreated cells as a negative control and a positive control for cell death.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- **Solubilization:** Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Signaling Pathways and Cellular Mechanisms

GALA-Mediated Gene Delivery

GALA-functionalized nanoparticles are typically internalized by the cell through clathrin-mediated endocytosis. Once inside the endosome, the acidic environment triggers a conformational change in the **GALA** peptide from a random coil to an α -helix. This amphipathic α -helix inserts into the endosomal membrane, causing destabilization and pore formation, which ultimately leads to the release of the nucleic acid cargo into the cytoplasm.^{[1][2][3]}



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